molecular formula C14H8N2 B1273880 5-(2-Phenylethynyl)nicotinonitrile CAS No. 845266-26-4

5-(2-Phenylethynyl)nicotinonitrile

Cat. No. B1273880
M. Wt: 204.23 g/mol
InChI Key: SLUQJZCMAPASFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitriles, which includes 5-(2-Phenylethynyl)nicotinonitrile, often involves the ammoxidation of 3-methylpyridine . This process involves the reaction of 3-methylpyridine with ammonia and oxygen to produce nicotinonitrile and water .


Molecular Structure Analysis

The molecular structure of 5-(2-Phenylethynyl)nicotinonitrile consists of a pyridine ring with a nitrile group attached to the 3-position . The average mass of the molecule is 204.227 Da, and the monoisotopic mass is 204.068741 Da .

Scientific Research Applications

1. Pharmaceutical Development

Summary of Application

“5-(2-Phenylethynyl)nicotinonitrile” derivatives have been identified as having significant biological, therapeutic, and medicinal properties. They are components in drugs like Bosutinib, Milrinone, Neratinib, and Olprinone .

Methods of Application

The compounds are synthesized using various chemical reactions, including Michael addition and cooperative vinylogous anomeric-based oxidation.

Results and Outcomes

The synthesized compounds have shown efficacy in treating conditions such as cancer, heart failure, and other diseases. The drugs containing these derivatives have been approved after rigorous clinical trials demonstrating their safety and effectiveness .

2. Green Chemistry Synthesis

Summary of Application

The use of nanomagnetic metal–organic frameworks (MOFs) has been explored for the green synthesis of “5-(2-Phenylethynyl)nicotinonitrile” derivatives, emphasizing environmentally friendly processes .

Methods of Application

MOFs are utilized as catalysts in the synthesis process, which is conducted under mild conditions to reduce energy consumption and waste production. The reaction times are also significantly shortened .

Results and Outcomes

This method has resulted in high yields of the desired compounds, with the added benefit of being more sustainable and less harmful to the environment compared to traditional synthesis methods .

3. Molecular Docking Studies

Summary of Application

“5-(2-Phenylethynyl)nicotinonitrile” derivatives have been used in molecular docking studies to predict their interaction with biological targets, which is crucial for drug design .

Methods of Application

Computational models simulate the interaction between the nicotinonitrile derivatives and target proteins. Various software tools are used to calculate binding affinities and predict the most promising candidates for further development .

Results and Outcomes

These studies have identified potential new drugs with high specificity and potency against certain diseases, providing a starting point for the development of new therapeutic agents .

4. Molluscicidal Activity

Summary of Application

Research has been conducted on the molluscicidal activity of nicotinonitrile derivatives against land snails, which are pests in agriculture .

Methods of Application

Nicotinonitrile-2-thiolate salts are synthesized and tested against snail populations. The compounds are applied in controlled environments to assess their effectiveness in pest control .

Results and Outcomes

The compounds have demonstrated good mortality rates against the snails, indicating their potential use in managing snail populations in agricultural settings .

5. Cancer Research

Summary of Application

The anticancer activity of “5-(2-Phenylethynyl)nicotinonitrile” derivatives is of interest due to their potential to interfere with various biological targets, such as PDE3, PIM1 kinase, and survivin .

Methods of Application

The derivatives are synthesized and tested in vitro and in vivo to evaluate their efficacy against cancer cells. The compounds are also studied for their mechanism of action and potential side effects .

Results and Outcomes

Some derivatives have shown promising results in inhibiting the growth of cancer cells, suggesting their potential as anticancer agents. Further studies are ongoing to understand their full therapeutic potential .

6. Biological Catalysts

Summary of Application

Novel magnetic glycoluril tetrakis (methylene phosphorous acid) has been used as a nano biological catalyst for the preparation of “5-(2-Phenylethynyl)nicotinonitrile” derivatives .

Methods of Application

The catalyst is used in a cooperative vinylogous anomeric-based oxidation reaction to synthesize the derivatives. This approach is designed to be more efficient and selective .

Results and Outcomes

The use of this catalyst has led to the successful synthesis of the desired compounds, with potential applications in various fields, including pharmaceuticals and agrochemicals .

This analysis provides a detailed overview of the diverse applications of “5-(2-Phenylethynyl)nicotinonitrile” in scientific research, highlighting the compound’s versatility and potential in various fields.

7. Antibacterial and Antifungal Agents

Summary of Application

Nicotinonitrile derivatives have been studied for their potential as antibacterial and antifungal agents due to the presence of the pyridine ring, which is known to contribute to these properties .

Methods of Application

The derivatives are synthesized and tested against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined to assess their effectiveness .

Results and Outcomes

The studies have shown that some derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further development into therapeutic agents .

8. Agrochemical Research

Summary of Application

Research into nicotinonitrile derivatives has extended to agrochemical applications, where they are evaluated for their potential as insecticides, herbicides, and fungicides .

Methods of Application

The compounds are applied to crops or soil in controlled experimental setups to determine their efficacy in pest and weed control, as well as their impact on non-target organisms .

Results and Outcomes

Preliminary results indicate that certain derivatives can effectively control pests and weeds without significant harm to the environment or non-target species .

9. Neurological Disorders

Summary of Application

The role of nicotinonitrile derivatives in treating neurological disorders is being explored, particularly their effects on neuroreceptors and neurotransmitter systems .

Methods of Application

Derivatives are tested in animal models and cell cultures to evaluate their neuroprotective properties and their ability to modulate neurotransmitter levels .

Results and Outcomes

Some derivatives have shown promise in improving symptoms and slowing the progression of neurological disorders, suggesting their potential use in neurotherapeutics .

10. Material Science

Summary of Application

“5-(2-Phenylethynyl)nicotinonitrile” derivatives are being investigated for their utility in material science, particularly in the development of organic semiconductors .

Methods of Application

The derivatives are incorporated into electronic devices and their electrical properties are measured under various conditions to assess their performance as semiconductors .

Results and Outcomes

The compounds have demonstrated favorable electrical conductivities and stability, indicating their suitability for use in electronic materials .

11. Photodynamic Therapy

Summary of Application

Nicotinonitrile derivatives are being studied for their potential use in photodynamic therapy (PDT) for cancer treatment, where they act as photosensitizers .

Methods of Application

The derivatives are tested in vitro with cancer cells and in vivo in animal models. Upon activation by light, they produce reactive oxygen species that can kill cancer cells .

Results and Outcomes

Initial studies have shown that these derivatives can effectively induce cell death in cancer cells when exposed to light, making them promising agents for PDT .

12. Chemical Sensors

Summary of Application

The application of nicotinonitrile derivatives in the development of chemical sensors for detecting various environmental pollutants is an emerging field .

Methods of Application

The derivatives are used as active elements in sensors. Their interaction with specific pollutants results in measurable changes in electrical or optical properties .

Results and Outcomes

These sensors have shown sensitivity and selectivity in detecting pollutants, offering a potential tool for environmental monitoring .

Safety And Hazards

5-(2-Phenylethynyl)nicotinonitrile is harmful if swallowed, in contact with skin, or if inhaled . In case of ingestion, rinse mouth and do not induce vomiting .

properties

IUPAC Name

5-(2-phenylethynyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c15-9-14-8-13(10-16-11-14)7-6-12-4-2-1-3-5-12/h1-5,8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUQJZCMAPASFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384916
Record name 5-(2-phenylethynyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2-Phenylethynyl)nicotinonitrile

CAS RN

845266-26-4
Record name 5-(2-Phenylethynyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845266-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-phenylethynyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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